molecular formula C13H12ClNO3S2 B5873106 ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate

ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate

Cat. No. B5873106
M. Wt: 329.8 g/mol
InChI Key: OLRFBAWAKDHQAP-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 inhibits the activity of NF-κB, a protein complex that plays a key role in the immune response and inflammation. NF-κB is activated in response to various stimuli, including infection, inflammation, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation, cell proliferation, and apoptosis. ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 inhibits NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which prevents NF-κB from translocating to the nucleus and activating gene transcription.
Biochemical and Physiological Effects:
ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and reduces the expression of adhesion molecules involved in leukocyte recruitment. ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 also induces apoptosis in cancer cells by inhibiting the activity of STAT3 and COX-2. In addition, ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 has been shown to protect against oxidative stress and inflammation-induced neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 is a potent inhibitor of NF-κB and has been widely used in cell culture and animal studies investigating the role of NF-κB in various diseases. It is relatively easy to synthesize and purify, and has a long shelf life when stored properly. However, ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 has been shown to have off-target effects on other proteins, such as IKKβ and JAK2, which may complicate data interpretation. In addition, the optimal concentration and duration of ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 treatment may vary depending on the cell type and experimental conditions.

Future Directions

Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 has shown promise as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. Future research could focus on developing more selective inhibitors of NF-κB that do not have off-target effects, as well as investigating the potential use of ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 in combination with other drugs for synergistic effects. In addition, further studies are needed to determine the safety and efficacy of ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 in human clinical trials.

Synthesis Methods

Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 is synthesized by the reaction of ethyl 5-methyl-3-thiophenecarboxylate with 5-chloro-2-thiophenecarbonyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then filtered and the resulting product is purified by column chromatography to obtain ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 in a pure form.

Scientific Research Applications

Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of several proteins involved in inflammation and cancer, including NF-κB, STAT3, and COX-2. ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate 11-7082 has also been used in studies investigating the role of inflammation in various diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.

properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S2/c1-3-18-13(17)8-6-7(2)19-12(8)15-11(16)9-4-5-10(14)20-9/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRFBAWAKDHQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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